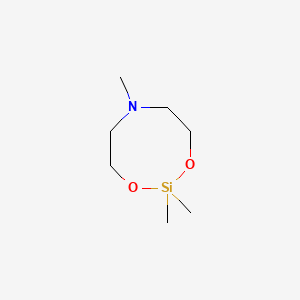
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- is a heterocyclic compound with the molecular formula C7H17NO2Si and a molecular weight of 175.3009 . This compound is characterized by the presence of silicon, oxygen, and nitrogen atoms within its ring structure, making it a unique member of the silacyclooctane family .
Vorbereitungsmethoden
The synthesis of 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- involves the reaction of aminoalkylethoxysilanes with chlormethyl derivatives of thiophene . The reaction conditions typically include the use of triethanolamine, which facilitates the conversion of the intermediate products into the desired silacyclooctane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- undergoes various chemical reactions, including substitution reactions with chlormethyl derivatives . Common reagents used in these reactions include aminoalkylethoxysilanes and triethanolamine . The major products formed from these reactions are N-(2-thenyl) derivatives and silatranes .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a precursor for the synthesis of silatranes, which are valuable in various industrial applications . Additionally, its unique structure makes it a subject of interest in the study of heterocyclic compounds and their reactivity .
Wirkmechanismus
The mechanism of action of 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- involves its interaction with chlormethyl derivatives to form stable N-(2-thenyl) derivatives . The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the silicon, oxygen, and nitrogen atoms within the ring structure .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- include 2-methoxy-6-methyl-2-phenyl-1,3,6,2-dioxazasilocane and 2,2,6-trimethyl-1,3,6,2-dioxazasilocane . These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The uniqueness of 1,3-Dioxa-6-aza-2-silacyclooctane, 2,2,6-trimethyl- lies in its specific combination of silicon, oxygen, and nitrogen atoms within the ring, which imparts distinct chemical properties .
Eigenschaften
CAS-Nummer |
20546-50-3 |
|---|---|
Molekularformel |
C7H17NO2Si |
Molekulargewicht |
175.30 g/mol |
IUPAC-Name |
2,2,6-trimethyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C7H17NO2Si/c1-8-4-6-9-11(2,3)10-7-5-8/h4-7H2,1-3H3 |
InChI-Schlüssel |
IZENPSJNWAUOPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCO[Si](OCC1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















